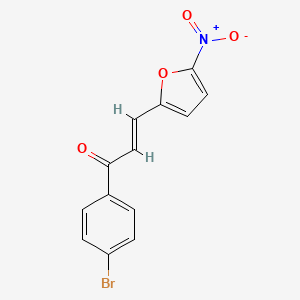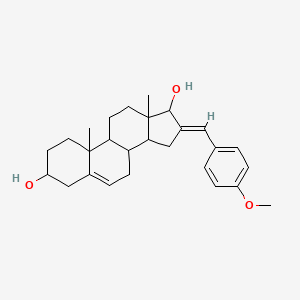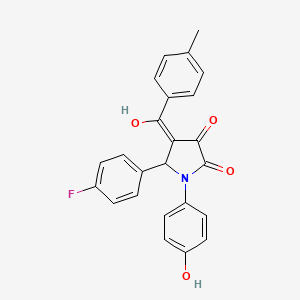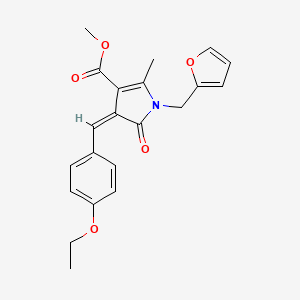
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one
Descripción general
Descripción
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as BNPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BNPF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.16 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in animal models of inflammation. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to exhibit low toxicity in vitro and in animal models. However, there are also some limitations to the use of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one in lab experiments. It is not water-soluble, which limits its use in certain assays. In addition, the mechanism of action of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one. One potential area of research is the synthesis of new analogs with improved biological activity. Another area of research is the identification of the molecular targets of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, which could lead to the development of new drugs for the treatment of various diseases. In addition, the use of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one as a probe molecule to study the mechanism of action of certain enzymes and receptors could lead to new insights into the regulation of cellular signaling pathways.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used as a starting material for the synthesis of various analogs with improved biological activity. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been used as a probe molecule to study the mechanism of action of certain enzymes and receptors.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJWWYSIYEQTP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23366-83-8 | |
| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(5-nitro-2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023366838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-cyclohexyl-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B3904417.png)

![ethyl 2-(2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904426.png)
![3-chloro-N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904441.png)
![2-(dimethylamino)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3904465.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3904468.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B3904490.png)
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide](/img/structure/B3904497.png)
![4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904501.png)
![6-oxo-N'-[2-(trifluoromethyl)benzylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904508.png)
